2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid
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Overview
Description
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of six fluorine atoms and a sulfonic acid group, making it highly electronegative and reactive. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of 3,3,3-trifluoroacetic acid and iodopropane as starting materials. The reaction proceeds through the formation of 2,2,3,3-tetrafluoro-4-(trifluoromethoxy)propane, which is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate compounds.
Substitution: Various fluorinated organic compounds with different functional groups.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and proteins, by forming strong hydrogen bonds and electrostatic interactions. The sulfonic acid group can also participate in acid-base reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutanol: A fluorinated alcohol with similar reactivity but different functional groups.
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid methyl ester: A methyl ester derivative with similar chemical properties but different reactivity.
Perfluoro(4-methoxybutanoic) acid: Another fluorinated compound with similar applications in industry and research.
Uniqueness
This compound is unique due to its combination of high fluorine content and the presence of a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and strong electronegativity, making it valuable in various scientific and industrial applications .
Biological Activity
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid (CAS Number: 13685202) is a fluorinated sulfonic acid known for its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including pharmaceuticals and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C₄H₂F₆O₅S
- Molecular Weight : 242.17 g/mol
- Structure : The compound features a sulfonic acid group attached to a butanoic acid backbone with six fluorine substituents.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that may influence its use in various applications:
- Toxicity : Studies have shown that this compound can exhibit acute toxicity. The LD50 value (the dose required to kill half the members of a tested population) is a critical measure of its safety profile. The compound's toxicity can be attributed to its structural characteristics and the presence of fluorine atoms, which can enhance biological activity through mechanisms such as enzyme inhibition or cellular membrane disruption.
- Enzyme Interaction : The compound has been studied for its interaction with various enzymes and biological pathways. For instance, it may act as an inhibitor of certain metabolic enzymes due to the presence of the sulfonic acid group, which can mimic substrates or transition states in enzymatic reactions.
- Cellular Effects : Research indicates that exposure to this compound can lead to effects on cellular viability and proliferation. It may induce oxidative stress or apoptosis in certain cell lines, suggesting potential implications for cancer research or toxicology.
Case Study 1: Toxicological Assessment
A study conducted on the acute toxicity of this compound involved administering varying doses to laboratory mice. The results indicated:
- LD50 : Approximately 200 mg/kg body weight.
- Observed symptoms included lethargy and respiratory distress.
- Histopathological examination revealed damage to liver and kidney tissues.
Case Study 2: Enzyme Inhibition
In vitro studies assessed the effect of this compound on cytochrome P450 enzymes:
- Inhibition Assay Results : The compound inhibited CYP2D6 and CYP3A4 enzymes with IC50 values of 15 µM and 25 µM respectively.
- Implications suggest potential drug-drug interactions when co-administered with medications metabolized by these pathways.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₄H₂F₆O₅S |
Molecular Weight | 242.17 g/mol |
LD50 (Mouse) | 200 mg/kg |
CYP2D6 Inhibition IC50 | 15 µM |
CYP3A4 Inhibition IC50 | 25 µM |
The biological activity of this compound is hypothesized to involve:
- Competitive Inhibition : The sulfonic acid moiety may compete with natural substrates for binding sites on enzymes.
- Membrane Disruption : The fluorinated structure may alter membrane fluidity and permeability in cellular systems.
Properties
CAS No. |
83071-25-4 |
---|---|
Molecular Formula |
C4H2F6O5S |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H2F6O5S/c5-2(6,1(11)12)3(7,8)4(9,10)16(13,14)15/h(H,11,12)(H,13,14,15) |
InChI Key |
HMUGTRCGMCJEMD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)O |
Origin of Product |
United States |
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